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Cat. No.: B1245522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tredaptive (nicotinic acid/laropiprant), a

discontinued lipid-modifying agent, with current alternative therapies for dyslipidemia. The

analysis is supported by data from key clinical trials, with a focus on efficacy and safety in

various patient subpopulations. Detailed experimental protocols and visual representations of

mechanistic pathways are included to facilitate a deeper understanding of the therapeutic

landscape.

Executive Summary
Tredaptive, a combination of extended-release nicotinic acid and the flushing inhibitor

laropiprant, was developed to manage dyslipidemia by lowering low-density lipoprotein

cholesterol (LDL-C) and triglycerides (TG) while increasing high-density lipoprotein cholesterol

(HDL-C). However, the landmark HPS2-THRIVE clinical trial failed to demonstrate a significant

reduction in cardiovascular events when Tredaptive was added to statin therapy in a high-risk

population.[1][2][3][4][5] Furthermore, the trial revealed an increased risk of serious non-fatal

adverse events.[3][4] Consequently, Tredaptive was withdrawn from the market and is no

longer a therapeutic option.[1] This guide provides a comparative analysis of Tredaptive's

clinical profile against currently available alternatives, including ezetimibe, PCSK9 inhibitors,

bempedoic acid, and fenofibrate, which are primarily utilized for patients with statin intolerance

or as adjuncts to statin therapy.
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Tredaptive: Mechanism of Action and Clinical Trial
Data
Tredaptive's lipid-modifying effects were primarily driven by nicotinic acid (niacin). Niacin

reduces the production of very-low-density lipoprotein (VLDL) in the liver, a precursor to LDL-C,

and inhibits the breakdown of apolipoprotein A-I, the main protein component of HDL-C.[6]

Laropiprant was included to selectively antagonize the prostaglandin D2 receptor subtype 1

(DP1), thereby mitigating the common and often compliance-limiting side effect of niacin-

induced flushing.[7][8][9]
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Caption: Niacin-induced flushing pathway and the inhibitory action of laropiprant.

HPS2-THRIVE Clinical Trial
The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events

(HPS2-THRIVE) was a large-scale, randomized, placebo-controlled trial designed to assess

the efficacy and safety of Tredaptive in 25,673 patients at high risk for cardiovascular events

who were already receiving statin therapy.[10][11]

Study Design: Randomized, multicenter, double-blind, placebo-controlled.[11]

Participants: 25,673 patients aged 50-80 years with pre-existing atherosclerotic vascular

disease.[12]

Intervention: Participants were randomized to receive either extended-release niacin 2

g/laropiprant 40 mg daily or a matching placebo, in addition to their background statin

therapy (simvastatin 40 mg daily, with or without ezetimibe 10 mg daily).[12][13]

Primary Endpoint: The primary outcome was the time to the first major vascular event,

defined as non-fatal myocardial infarction, coronary death, stroke, or any arterial

revascularization.[12]

Follow-up: The median follow-up duration was 3.9 years.[3]
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Caption: Workflow of the HPS2-THRIVE clinical trial.

Comparative Efficacy and Safety Data
The following tables summarize the efficacy and safety data for Tredaptive and its alternatives.

Table 1: Comparison of Lipid-Lowering Efficacy
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Drug
Class

Drug
Key
Clinical
Trial(s)

Patient
Populatio
n

LDL-C
Reductio
n

HDL-C
Increase

Triglyceri
de
Reductio
n

Niacin/DP1

Antagonist
Tredaptive

HPS2-

THRIVE

High-risk,

statin-

treated

-10 mg/dL

(additional

to statin)[5]

+6 mg/dL

(additional

to statin)[5]

Not

reported as

primary

outcome

Cholesterol

Absorption

Inhibitor

Ezetimibe
IMPROVE-

IT

Post-ACS,

statin-

treated

-23.1%

(added to

statin)[14]

Minimal Minimal

PCSK9

Inhibitors

Evolocuma

b
GAUSS-3

Statin-

intolerant
-52.8%[15]

Not a

primary

endpoint

Not a

primary

endpoint

Alirocumab

ODYSSEY

ALTERNAT

IVE

Statin-

intolerant
-45%

Not a

primary

endpoint

Not a

primary

endpoint

ATP Citrate

Lyase

Inhibitor

Bempedoic

Acid

CLEAR

Serenity

Statin-

intolerant
-21.4%[16]

Not a

primary

endpoint

Not a

primary

endpoint

CLEAR

Wisdom

High-risk,

on max

tolerated

statin

-17.4%

(added to

statin)[17]

Not a

primary

endpoint

Not a

primary

endpoint

Fibrates Fenofibrate FIELD
Type 2

diabetes
-10%[18] +6.5%[18] -26%[18]

Table 2: Comparison of Cardiovascular Outcomes and
Safety
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Drug Class Drug
Key Clinical
Trial(s)

Primary
Cardiovascula
r Outcome

Key Adverse
Events

Niacin/DP1

Antagonist
Tredaptive HPS2-THRIVE

No significant

reduction in

major vascular

events (RR 0.96,

p=0.29)[3]

Increased risk of

diabetic

complications,

new-onset

diabetes,

infections,

gastrointestinal,

musculoskeletal,

and bleeding

events.[3]

Cholesterol

Absorption

Inhibitor

Ezetimibe IMPROVE-IT

Significant

reduction in

composite

cardiovascular

events (HR

0.936, p=0.016)

[19]

Generally well-

tolerated with a

safety profile

similar to

placebo.[14][20]

PCSK9 Inhibitors Evolocumab FOURIER

Significant

reduction in

composite

cardiovascular

events (HR 0.85,

p<0.001)

Injection-site

reactions.

Alirocumab
ODYSSEY

OUTCOMES

Significant

reduction in

composite

cardiovascular

events (HR 0.85,

p<0.001)

Injection-site

reactions.

ATP Citrate

Lyase Inhibitor

Bempedoic Acid CLEAR

Outcomes

Significant

reduction in 4-

component

Gout,

cholelithiasis,

increased serum
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MACE (HR 0.87,

p=0.004)[21][22]

creatinine and

uric acid.[21]

Fibrates Fenofibrate FIELD

No significant

reduction in the

primary endpoint

of CHD death or

nonfatal MI (HR

0.89, p=0.16)[23]

Increased risk of

pancreatitis and

venous

thromboembolis

m.

Detailed Experimental Protocols for Alternative
Therapies
IMPROVE-IT (Ezetimibe)

Study Design: Randomized, double-blind, active-control trial.

Participants: 18,144 patients hospitalized for an acute coronary syndrome with LDL-C levels

between 50 and 125 mg/dL.

Intervention: Simvastatin 40 mg plus ezetimibe 10 mg versus simvastatin 40 mg plus

placebo.

Primary Endpoint: Composite of cardiovascular death, major coronary event, or nonfatal

stroke.

GAUSS-3 (Evolocumab)
Study Design: Two-phase, randomized, double-blind, ezetimibe-controlled trial.

Participants: 511 patients with a history of statin intolerance.

Intervention: Phase A involved a crossover challenge with atorvastatin 20 mg or placebo. In

Phase B, statin-intolerant patients were randomized to receive subcutaneous evolocumab

(420 mg monthly) or oral ezetimibe (10 mg daily).[24]

Primary Endpoint: Mean percent change in LDL-C from baseline to the mean of weeks 22

and 24.
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CLEAR Serenity (Bempedoic Acid)
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[16]

Participants: 345 patients with hypercholesterolemia and a history of intolerance to at least

two statins.[16]

Intervention: Bempedoic acid 180 mg or placebo once daily for 24 weeks.[16]

Primary Endpoint: Percent change from baseline in LDL-C at week 12.[16]

FIELD (Fenofibrate)
Study Design: Double-blind, placebo-controlled, randomized trial.[18]

Participants: 9,795 patients with type 2 diabetes mellitus.[18]

Intervention: Fenofibrate 200 mg daily or placebo.[25]

Primary Endpoint: Composite of coronary heart disease death and nonfatal myocardial

infarction.[23]

Conclusion
The clinical development and subsequent withdrawal of Tredaptive underscore the critical

importance of robust cardiovascular outcome data beyond surrogate lipid markers. While

Tredaptive effectively modified lipid profiles, the HPS2-THRIVE trial demonstrated a lack of

clinical benefit in reducing major vascular events, coupled with an unfavorable safety profile. In

contrast, several alternative therapies have demonstrated both lipid-lowering efficacy and a

reduction in cardiovascular events in specific patient populations, particularly those with statin

intolerance. Ezetimibe, PCSK9 inhibitors, and bempedoic acid have emerged as valuable tools

in the management of dyslipidemia for high-risk patients who cannot achieve LDL-C goals with

statins alone or are unable to tolerate statin therapy. Fenofibrates continue to have a role in

managing severe hypertriglyceridemia. The data presented in this guide provide a framework

for researchers and drug development professionals to compare the clinical profiles of these

agents and inform future research and development in the field of lipid management.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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